Product packaging for 2-(Butylsulfanyl)adenosine(Cat. No.:CAS No. 36965-96-5)

2-(Butylsulfanyl)adenosine

Cat. No.: B1246528
CAS No.: 36965-96-5
M. Wt: 355.42 g/mol
InChI Key: JUZWTKSKLZRPBL-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylsulfanyl)adenosine is a synthetic adenosine analogue where a butylsulfanyl group is substituted at the 2-position of the purine ring. This modification is designed to enhance receptor selectivity and metabolic stability compared to native adenosine, making it a valuable tool for probing purinergic signaling pathways. Its primary research applications are anticipated to include investigations as a potential ligand for adenosine receptor subtypes (e.g., A 1 , A 2A , A 2B , A 3 ), studies of its effects on second messenger systems, and research into cardiovascular, neurological, and inflammatory processes. Researchers can utilize this compound to study structure-activity relationships and develop novel therapeutic agents targeting adenosine receptors. Please note: The specific biological activity, mechanism of action, and research applications for this compound require further experimental validation. The information provided is based on the known profile of similar 2-substituted adenosine derivatives. Handling and Storage: For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses. Follow safe laboratory practices. Store desiccated at -20°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N5O4S B1246528 2-(Butylsulfanyl)adenosine CAS No. 36965-96-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36965-96-5

Molecular Formula

C14H21N5O4S

Molecular Weight

355.42 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-butylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H21N5O4S/c1-2-3-4-24-14-17-11(15)8-12(18-14)19(6-16-8)13-10(22)9(21)7(5-20)23-13/h6-7,9-10,13,20-22H,2-5H2,1H3,(H2,15,17,18)/t7-,9-,10-,13-/m1/s1

InChI Key

JUZWTKSKLZRPBL-QYVSTXNMSA-N

SMILES

CCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Other CAS No.

36965-96-5

Synonyms

n-butylthioadenosine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Butylsulfanyl Adenosine

Established Synthetic Pathways for 2-Substituted Adenosine (B11128) Nucleosides

The synthesis of 2-substituted adenosine nucleosides, including 2-(Butylsulfanyl)adenosine, typically begins with a pre-functionalized adenosine derivative. The strategic modification of the purine (B94841) base at the C2 position is a key step, often followed by the introduction of the desired substituent.

Approaches to Purine Core Functionalization at the C2 Position

Functionalization at the C2 position of the purine ring is a well-established field in nucleoside chemistry. A common and effective starting point is the use of 2-halopurine nucleosides, such as 2-chloroadenosine (B27285) or 2-iodoadenosine (B13990). These halogenated intermediates serve as versatile precursors for a variety of substitution reactions.

One of the most prevalent methods is nucleophilic aromatic substitution (SNAr). For instance, the chlorine atom in 2-chloroadenosine can be displaced by various nucleophiles, including alkoxides and thioalkoxides, to form 2-alkoxy and 2-thioether derivatives, respectively. nih.gov This approach is fundamental for introducing heteroatom-linked substituents.

For the formation of carbon-carbon bonds, modern cross-coupling reactions are extensively employed. Palladium-catalyzed reactions, such as the Sonogashira, Stille, and Suzuki couplings, are powerful tools for this purpose. nih.gov The Sonogashira coupling, for example, facilitates the reaction of 2-iodo-adenosine with terminal alkynes to yield 2-alkynyl adenosine analogs. nih.govnih.gov Similarly, the Stille coupling can be used to introduce alkyl groups. nih.gov

Other strategies for C2 functionalization include:

Diazotization/deamination: This method can be applied to 2-aminopurine (B61359) derivatives to generate a reactive diazonium species, which can then be substituted. nih.gov

Direct C-H Activation: More recent advancements have focused on the direct functionalization of the C-H bond at the C2 position, which offers a more atom-economical approach by avoiding the pre-installation of a halogen. mdpi.comresearchgate.netnottingham.ac.uk

Functionalization MethodPrecursorReagents/CatalystsResulting Group
Nucleophilic Aromatic Substitution2-ChloroadenosineThiolates, AlkoxidesThioethers, Ethers
Sonogashira Coupling2-IodoadenosineTerminal Alkyne, Pd catalyst, Cu(I)Alkynyl
Stille Coupling2-HaloadenosineOrganostannane, Pd catalystAlkyl, Aryl
Diazotization2-Aminopurine derivativeIsoamyl nitriteVarious (via diazonium salt)

Introduction of the Butylsulfanyl Moiety

The butylsulfanyl group is introduced at the C2 position of the adenosine core primarily through nucleophilic substitution using a 2-halo-adenosine precursor. The most common starting material for this transformation is 2-chloroadenosine.

The synthesis proceeds by reacting 2-chloroadenosine with butanethiol in the presence of a suitable base. The base, such as sodium hydride or an organic base like triethylamine, deprotonates the thiol to form the more nucleophilic butylthiolate anion. This anion then attacks the electron-deficient C2 position of the purine ring, displacing the chloride ion to form the desired this compound product.

An alternative, though less direct, route involves starting with 2-thioadenosine (B194474). iaea.org This compound can be alkylated with a butyl halide (e.g., butyl bromide or iodide) to form the thioether linkage. This two-step approach first requires the synthesis of 2-thioadenosine, which can be prepared from 2-aminoadenosine (B16350) or other precursors. The alkylation of 2-thioadenosine is an effective method for producing various 2-alkylthioadenosine derivatives. iaea.org

Table 1: Key Reactions for Introducing the Butylsulfanyl Moiety

Starting Material Reagents Product Reaction Type
2-Chloroadenosine Butanethiol, Base (e.g., NaH) This compound Nucleophilic Aromatic Substitution

Ribose Moiety Manipulation and Protection Strategies

During the chemical modification of the purine base, particularly under basic or organometallic conditions, the hydroxyl groups of the ribose moiety must be protected to prevent unwanted side reactions. The selection of appropriate protecting groups is crucial for the success of the synthesis.

Commonly used protecting groups for the 2'-, 3'-, and 5'-hydroxyls of the ribose include:

Acetyl (Ac) groups: The hydroxyls are often per-acetylated using acetic anhydride (B1165640) to form a 2',3',5'-tri-O-acetyl derivative. Acetyl groups are stable under many reaction conditions used for purine modification and can be readily removed by basic hydrolysis (e.g., with ammonia (B1221849) in methanol). nih.govgoogle.com

Silyl (B83357) ethers: Groups like tert-butyldimethylsilyl (TBS) are widely used due to their stability and the ability for selective protection and deprotection. They are particularly useful when milder deprotection conditions are required. rsc.org

Isopropylidene acetals: A 2',3'-O-isopropylidene group can be installed to protect the cis-diol of the ribose. This strategy is advantageous as it protects two hydroxyl groups in a single step and can influence the conformation of the ribose ring. nih.gov

Trityl (Tr) and its derivatives: The dimethoxytrityl (DMT) group is frequently used for the selective protection of the primary 5'-hydroxyl group, which is valuable in multi-step syntheses. nih.gov

The choice of protecting group strategy depends on the specific reaction sequence. For instance, in a multi-step synthesis, an orthogonal protecting group scheme—where different types of protecting groups can be removed selectively without affecting others—is highly desirable. After the successful modification of the purine core, the protecting groups are removed in the final step to yield the target nucleoside.

Synthesis of Related Adenosine Analogs for Comparative Studies

To understand the structure-activity relationships of this compound, related analogs with different substituents at the C2 position are often synthesized. These comparative compounds help to elucidate the role of the butylsulfanyl moiety in biological activity. Among the most common analogs are 2-alkynyl and 2-sulfonamide derivatives.

Preparation of 2-Alkynyl Adenosine Analogs

2-Alkynyl adenosine analogs are valuable synthetic intermediates and biologically active molecules. The most direct and widely used method for their synthesis is the Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

In the context of adenosine synthesis, the reaction typically involves coupling a protected 2-iodo-adenosine derivative with a suitable terminal alkyne. nih.govnih.gov For example, reaction with trimethylsilylacetylene (B32187) (TMSA) followed by desilylation provides 2-ethynyladenosine. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine. The ribose hydroxyls must be protected, often as acetyl or silyl ethers, to ensure the reaction proceeds cleanly.

Table 2: Example of Sonogashira Coupling for 2-Alkynyladenosine Synthesis

Adenosine Precursor Alkyne Catalysts Base Product (after deprotection)

Synthesis of Sulfonamide Adenosine Analogs

Sulfonamide adenosine analogs introduce a different type of functionality at the C2 position, which can alter the electronic and steric properties of the molecule. The synthesis of these analogs typically starts from 2-aminoadenosine.

The sulfonamide linkage is formed by reacting the exocyclic amino group at the C2 position with a sulfonyl chloride (e.g., butanesulfonyl chloride) in the presence of a base such as pyridine (B92270) or triethylamine. google.com As with other syntheses, the ribose hydroxyl groups of the starting 2-aminoadenosine must be protected to prevent sulfonylation at these positions. After the sulfonamide bond is formed, the protecting groups are removed to yield the final 2-(alkanesulfonyl)aminoadenosine analog. This straightforward acylation reaction provides a reliable method for accessing a variety of 2-sulfonamide derivatives for biological evaluation.

Derivatization of Deoxyadenosine (B7792050) and Related Nucleosides

The synthesis of 2-substituted deoxyadenosine analogs, including those with a thioether linkage at the C2 position, is a significant area of research. A common strategy involves the derivatization of a pre-existing deoxyadenosine scaffold. An efficient synthetic method for producing 2'-deoxyguanosine (B1662781) from the more commercially available 2'-deoxyadenosine (B1664071) has been developed, which proceeds via a late-stage C2 nitration. This process involves the full protection of the deoxyadenosine with benzoyl groups, followed by nitration at the C2 position. The resulting 2-nitro moiety can then be converted to a 2-amino group, which could potentially be further modified to introduce other functionalities, including a butylsulfanyl group, through diazotization and subsequent nucleophilic substitution. This highlights the versatility of the 2-nitro intermediate as a precursor for a variety of 2-substituted deoxyadenosine analogues. nih.gov

Furthermore, the synthesis of 2'-deoxy-β-adenosine has been achieved with high selectivity for the β-anomer by reacting a 1-halogeno-2-deoxyribose derivative with an adenine (B156593) derivative in the presence of a nitrogenous base in 1,2,4-trichlorobenzene. This condensation yields a 3',5'-disubstituted-2'-deoxy-β-adenosine, from which the protecting groups can be subsequently removed to afford the final product. researchgate.net This method provides a pathway to stereochemically pure β-anomers of deoxyadenosine derivatives, which is crucial for their biological activity.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental impact of nucleoside analog synthesis.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for other thio-substituted heterocycles suggest its feasibility. For instance, a one-pot, two-stage base/acid-mediated reaction of isothiourea and a β-ketoester has been successfully employed to synthesize various 4-pyrimidone-2-thioethers with broad functional group compatibility and in good to excellent yields. nih.gov This approach, which avoids the isolation of intermediates, could potentially be adapted for the synthesis of 2-alkylthioadenosine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various nucleoside analogs. For example, the synthesis of novel purine nucleosides as selective cholinesterase inhibitors has been achieved using microwave assistance. rsc.org The application of microwave irradiation in the synthesis of purine and guanine (B1146940) thioglycoside analogs has also been reported, highlighting its utility in forming the glycosidic bond, a key step in nucleoside synthesis. nih.gov Given its effectiveness in synthesizing related heterocyclic and nucleoside compounds, microwave-assisted synthesis represents a promising approach for the efficient production of this compound.

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis. While specific adenosyltransferases for the direct synthesis of this compound are not well-documented, enzymes play a crucial role in the synthesis of various nucleoside analogs. For instance, purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway and can be used to catalyze the reversible phosphorolysis of purine nucleosides, enabling the synthesis of various analogs. mdpi.com Additionally, a chemoenzymatic platform for the synthesis of S-adenosyl-L-methionine (SAM) analogues has been developed, showcasing the potential of coupling enzymatic and chemical steps to generate complex nucleoside derivatives. nih.gov

Analytical Characterization and Purity Assessment in Synthesis

The structural elucidation and purity assessment of synthesized compounds are critical steps to ensure their identity and quality. Spectroscopic methods are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Complete ¹H and ¹³C NMR spectral assignments for adenosine, 2'-deoxyadenosine, and their derivatives have been established using a combination of one- and two-dimensional NMR experiments (gCOSY, gNOESY, gHSQC, and gHMBC). nih.govresearchgate.netsemanticscholar.org These established data for the parent nucleosides serve as a crucial reference for characterizing new derivatives like this compound, allowing for the unambiguous assignment of signals and confirmation of the substitution pattern.

Mass spectrometry (MS) is another essential analytical tool that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The fragmentation of triketide lactones, for example, has been studied to understand the behavior of polyketides under atmospheric pressure ionization mass spectrometry (API-MS). nih.gov The fragmentation patterns of the molecular ion in mass spectrometry, including mechanisms like inductive cleavage, alpha cleavage, and McLafferty rearrangements, provide valuable structural information. youtube.comyoutube.comyoutube.comyoutube.com For adenosine derivatives, mass spectrometry can confirm the molecular weight of this compound and provide fragment ions corresponding to the purine base and the ribose or deoxyribose sugar moiety, confirming the structure of the synthesized compound.

Chromatographic Purification and Validation (e.g., HPLC)

Following the synthesis of this compound and its derivatives, rigorous purification and validation are imperative to ensure the isolation of a highly pure product and to establish a reliable analytical method for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for both the purification (preparative HPLC) and analytical validation (analytical HPLC) of nucleoside analogs like this compound due to its high resolution, sensitivity, and reproducibility.

The purification process typically involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. Given the presence of the butyl chain, this compound is significantly more hydrophobic than its precursor, 2-thioadenosine, allowing for effective separation from starting materials and polar impurities.

Purification Protocol:

Crude reaction mixtures containing this compound are first concentrated under reduced pressure to remove bulk solvents. The residue is then redissolved in a minimal amount of the mobile phase or a compatible solvent and subjected to preparative RP-HPLC. A C18 column is commonly used for this class of compounds, providing excellent retention and separation capabilities.

The mobile phase often consists of a gradient system involving an aqueous component (e.g., water with a small percentage of an acid like trifluoroacetic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent, typically acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic solvent is gradually increased, is effective for eluting the target compound while separating it from impurities with different polarities. The column effluent is monitored by a UV detector, as the purine ring of adenosine derivatives exhibits strong absorbance, typically around 260 nm. nih.gov Fractions corresponding to the main product peak are collected, combined, and lyophilized to yield the purified this compound. Purity is often assessed by analytical HPLC, with targets typically exceeding 98%. thieme-connect.comresearchgate.net

Analytical Method Validation:

A validated analytical HPLC method is crucial for the routine analysis and quality control of this compound. The validation process ensures that the analytical procedure is suitable for its intended purpose and is performed according to guidelines established by the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

A typical analytical HPLC method for this compound would utilize a C18 column with isocratic or gradient elution. nih.govjocpr.com The mobile phase could be a mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile. nih.govnih.gov

The table below outlines typical parameters for an analytical RP-HPLC method.

ParameterTypical Condition
Instrument HPLC system with UV/PDA detector
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Ammonium Acetate Buffer (pH 6.0)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL

Research Findings from Method Validation:

Validation studies for analogous adenosine derivatives provide a template for the expected performance of a method for this compound.

Specificity: The method's ability to selectively analyze the compound in the presence of impurities and other components is confirmed by comparing the chromatograms of the pure substance with those of the reaction mixture, demonstrating that the peak for this compound is well-resolved without interference.

Linearity: A linear relationship between the detector response (peak area) and the concentration of the analyte is established. For adenosine analogs, excellent linearity is typically observed over a defined concentration range, with correlation coefficients (R²) greater than 0.999. researchgate.net

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, with acceptance criteria typically falling between 98-102%. researchgate.net

Precision: The precision of the method is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD) for a series of measurements. For nucleoside analogs, %RSD values are generally required to be less than 2.0%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. nih.gov For adenosine compounds analyzed by HPLC-UV, the LOQ can be in the sub-micromolar range. nih.gov

The table below summarizes representative validation data based on studies of similar adenosine derivatives.

Validation ParameterTypical Acceptance Criteria/Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Specificity No interference from impurities or degradation products

Molecular Interactions and Biochemical Mechanisms of 2 Butylsulfanyl Adenosine

Target Identification and Characterization

Research has identified two primary molecular targets for 2-(Butylsulfanyl)adenosine: the bacterial NAD+-dependent DNA ligase (LigA) and, to a lesser extent, adenosine (B11128) receptors.

Inhibition of Bacterial NAD+-Dependent DNA Ligase (LigA)

This compound is a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial survival. acs.orgebi.ac.uk LigA plays a critical role in DNA replication, repair, and recombination by catalyzing the formation of phosphodiester bonds in the DNA backbone. ebi.ac.ukgoogle.com The inhibitory activity of this compound and other substituted adenosine analogs has been demonstrated against LigA from a range of pathogenic bacteria, including Escherichia coli, Haemophilus influenzae, Mycoplasma pneumoniae, Streptococcus pneumoniae, and Staphylococcus aureus, with inhibitory activities in the nanomolar range. acs.orgebi.ac.uk

A key feature of this compound and related adenosine analogs is their selectivity for bacterial NAD+-dependent DNA ligases over their eukaryotic, ATP-dependent counterparts. acs.orgebi.ac.ukgoogle.com DNA ligases in bacteria utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, whereas eukaryotic organisms, including humans, employ adenosine triphosphate (ATP) for the same function. google.comnih.gov Studies have shown that these adenosine analogs exhibit no inhibitory activity against human DNA ligase 1 or the ATP-dependent bacteriophage T4 DNA ligase. acs.orgebi.ac.uk This specificity is crucial as it provides a therapeutic window, targeting the bacterial enzyme without affecting the host's essential DNA ligation processes. google.com The structural and cofactor differences between the bacterial and human enzymes are the basis for this selective inhibition. nih.govnih.gov

Enzyme kinetic studies have elucidated that this compound acts as a competitive inhibitor of LigA with respect to the cofactor NAD+. acs.orgebi.ac.uk This means that the compound directly competes with NAD+ for binding to the enzyme's active site. By binding to the NAD+ pocket, this compound prevents the enzyme from utilizing its natural cofactor, thereby blocking the first step of the ligation reaction, which is the formation of a covalent enzyme-AMP intermediate. nih.gov

The inhibitory action of this compound is localized to the adenylation domain of LigA. acs.orgebi.ac.uknih.gov This domain is responsible for binding NAD+ and transferring the AMP moiety to a lysine (B10760008) residue within the enzyme, a critical step in the catalytic cycle. nih.gov X-ray crystallography studies have confirmed that adenosine analogs, including this compound, bind within the AMP-binding pocket of the LigA adenylation domain. acs.orgebi.ac.uknih.gov The binding of these inhibitors within this pocket physically obstructs the binding of NAD+, effectively halting the enzyme's function. acs.orgnih.gov

Table 1: Inhibitory Activity of this compound Analogues against Bacterial LigA Note: Specific IC50 values for this compound are part of broader studies on adenosine analogs and are often presented in comparison to other compounds in those series. The data below is a representative summary from the findings.

Bacterial SpeciesEnzymeInhibitory Activity Range of AnalogsReference
Escherichia coliLigANanomolar acs.orgebi.ac.uk
Staphylococcus aureusLigANanomolar acs.orgebi.ac.uk
Streptococcus pneumoniaeLigANanomolar acs.orgebi.ac.uk
Haemophilus influenzaeLigANanomolar acs.orgebi.ac.uk
Mycoplasma pneumoniaeLigANanomolar acs.orgebi.ac.uk

Interaction with Adenosine Receptor (AR) Subtypes (A1, A2A, A2B, A3)

Adenosine receptors are a family of G protein-coupled receptors that mediate the physiological effects of the endogenous nucleoside, adenosine. bindingdb.orgnih.gov There are four subtypes: A1, A2A, A2B, and A3, which are distributed throughout the body and are involved in various physiological and pathological processes. bindingdb.orgnih.govnih.gov Given the structural similarity of this compound to adenosine, its potential interaction with these receptors is a relevant area of investigation.

While extensive research has focused on the antibacterial properties of this compound through LigA inhibition, detailed and specific data on its binding affinities (Ki values) for the individual adenosine receptor subtypes (A1, A2A, A2B, and A3) are not extensively reported in the publicly available scientific literature.

Studies on various other substituted adenosine analogs have shown a wide range of affinities for AR subtypes, which are highly dependent on the nature and position of the chemical substitutions on the adenosine scaffold. nih.govfigshare.com For instance, modifications at the N6 and 2-positions of the adenine ring, as well as at the 5'-position of the ribose, can significantly influence potency and selectivity for different AR subtypes. nih.govfigshare.com However, without specific experimental data for this compound, its precise binding profile at adenosine receptors remains to be fully characterized.

Table 2: General Affinities of Endogenous Adenosine for Human AR Subtypes This table provides context for the typical affinities of the natural ligand, adenosine, for its receptors.

Adenosine Receptor SubtypeApproximate Affinity (Ki) for AdenosineReference
A1~70 nM nih.govmdpi.com
A2A~150 nM nih.govmdpi.com
A2B~5100 nM nih.govmdpi.com
A3~6500 nM nih.govmdpi.com
Agonistic and Antagonistic Modulatory Profiles

A review of the published scientific literature indicates that specific studies detailing the agonistic or antagonistic modulatory profile of this compound on mammalian adenosine receptors (A1, A2A, A2B, A3) have not been reported. The primary research focus for this compound has been on its antibacterial properties through mechanisms unrelated to adenosine receptor modulation. nih.govnih.gov

Modulation of Equilibrative Nucleoside Transporters (ENTs)

There is no available scientific literature that reports on the modulation of Equilibrative Nucleoside Transporters (ENTs) by this compound. Research on ENT inhibitors has identified other classes of molecules, but the effects of this compound on these transport proteins remain uncharacterized. nih.govnih.govresearchgate.netfrontiersin.org

Structural Basis of Compound-Target Recognition

The structural basis for the interaction of this compound with its primary target has been elucidated through crystallographic studies.

X-ray Crystallographic Analysis of this compound-LigA Complex

The three-dimensional structure of this compound in complex with its target, the NAD+-dependent DNA ligase (LigA) from Haemophilus influenzae, has been resolved by X-ray crystallography. nih.govrcsb.org The data, available in the Protein Data Bank (PDB ID: 3PN1), shows the compound bound within the adenylation domain of the enzyme. rcsb.org This analysis reveals that the adenosine analog settles into the AMP-binding pocket, a crucial site for the enzyme's catalytic activity. nih.govnih.gov This structural evidence provides a definitive confirmation of the compound's binding mode and the foundation of its inhibitory action.

Molecular Docking Simulations with LigA and Adenosine Receptors

LigA: Molecular interaction analyses, supported by the crystallographic data, confirm that this compound binds within the NAD+ binding site of LigA. nih.gov Its placement in the AMP-binding pocket indicates a competitive inhibition mechanism, where it directly competes with the natural substrate, NAD+. nih.govnih.gov While specific molecular docking studies for this compound are often part of the drug discovery process that led to its synthesis, the crystallographic analysis itself provides the most definitive insight into its binding pose and interactions. rcsb.orgmdpi.comresearchgate.net

Adenosine Receptors: Specific molecular docking simulations of this compound with any of the adenosine receptor subtypes have not been reported in the reviewed scientific literature.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

A review of the literature indicates that molecular dynamics (MD) simulations specifically studying the complex of this compound with either bacterial LigA or mammalian adenosine receptors have not been published. While MD simulations are a powerful tool for understanding the dynamic behavior of ligand-receptor complexes, this specific application has not been documented for this compound. researchgate.netmdpi.comuhasselt.beaps.orgnih.govmdpi.com

Enzymatic Reaction Modulation

The primary documented activity of this compound is the modulation of enzymatic reactions, specifically its potent and selective inhibition of bacterial NAD+-dependent DNA ligase (LigA). nih.govnih.gov This enzyme is essential for bacterial DNA replication, repair, and recombination, making it a viable target for antibacterial agents. nih.govmdpi.com

Enzyme kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to the cofactor NAD+. nih.govnih.gov The compound has shown inhibitory activity in the nanomolar range against LigA from a variety of pathogenic bacteria, including Escherichia coli, Haemophilus influenzae, Staphylococcus aureus, and Streptococcus pneumoniae. nih.govnih.gov Crucially, these adenosine analogs were found to be highly selective for bacterial DNA ligases, with no significant inhibitory activity observed against human DNA ligase I or the ATP-dependent bacteriophage T4 ligase. nih.govnih.gov This selectivity underscores its potential as a targeted antibacterial agent.

The table below summarizes the inhibitory activity of this compound against LigA from different bacterial species.

Bacterial SpeciesTarget EnzymeIC₅₀ (nM)
Staphylococcus aureusLigA13 ± 2
Streptococcus pneumoniaeLigA11 ± 1
Escherichia coliLigA51 ± 10
Haemophilus influenzaeLigA30 ± 1
Mycoplasma pneumoniaeLigA14 ± 1
Data sourced from Mills et al., 2011. nih.gov

Steady-State Kinetic Parameters of Inhibited Enzymes

Currently, there is a lack of publicly available scientific literature detailing the steady-state kinetic parameters of enzymes inhibited by this compound. Extensive searches of chemical and biological databases did not yield specific inhibitory constants (K_i), IC50 values, or other kinetic data related to the interaction of this particular compound with any enzyme.

While research exists on various other adenosine derivatives, including those with thioether modifications at different positions of the adenosine scaffold, this information is not directly applicable to this compound. For instance, studies on 8-butylthioadenosine 5′-monophosphate have explored its role as an inhibitor of ectonucleotidases like CD39 and CD73, but these findings cannot be extrapolated to the 2-substituted analogue. acs.org Similarly, the synthesis and biological activities of 2-thioether-5'-thiophosphate-adenosine derivatives have been reported, but specific kinetic parameters for this compound were not provided. researchgate.net

Without experimental data from enzymatic assays performed with this compound, it is not possible to construct a data table of its kinetic parameters or to elaborate on its specific inhibitory mechanisms from a steady-state kinetic perspective.

Cellular and Subcellular Activities of 2 Butylsulfanyl Adenosine

Impact on Cellular Proliferation and Viability

Effects on Cardiac Fibroblast Proliferation and Protein Synthesis

In the context of cardiac health, adenosine (B11128) and its analogs play a role in modulating the activity of cardiac fibroblasts, which are key cells in cardiac remodeling and fibrosis. Studies have shown that adenosine can inhibit the growth of cardiac fibroblasts. nih.govcapes.gov.br Specifically, adenosine receptor agonists have been observed to inhibit DNA synthesis, cellular proliferation, and collagen synthesis in rat left ventricular cardiac fibroblasts stimulated with platelet-derived growth factor (PDGF-BB). nih.govcapes.gov.br This inhibitory effect on cardiac fibroblast growth is mediated through the activation of A(2B) adenosine receptors, leading to the inhibition of MAP kinase activity. nih.gov

Furthermore, adenosine has been found to inhibit both collagen and total protein synthesis in cardiac fibroblasts. nih.gov This action is also mediated by the activation of A2B receptors. nih.gov The stimulation of A2B receptors has been shown to inhibit endothelin-1 (B181129) (ET-1)-induced fibroblast proliferation and the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. nih.govfrontiersin.org This inhibitory effect is dependent on the cAMP/Epac/PI3K/Akt signaling pathway. nih.gov These findings suggest that endogenous adenosine may have a protective role against cardiac fibrosis. nih.gov

Modulation of Hepatic Stellate Cell Activity

Hepatic stellate cells (HSCs) are central to the development of liver fibrosis. thno.orgmdpi.com The activation of these cells is a critical event in the fibrotic process, leading to the excessive production of extracellular matrix components. thno.orgnih.gov The sympathetic nervous system, through the release of neurotransmitters like norepinephrine, can stimulate and activate HSCs. nih.gov While direct studies on 2-(Butylsulfanyl)adenosine's effect on HSCs are limited, the broader understanding of adenosine signaling in the liver suggests a potential modulatory role. For instance, activation of the adenosine 2A receptor (A2AR) has been shown to enhance HSC activation, and mice lacking this receptor are protected from fibrosis. nih.gov This indicates that adenosine signaling pathways are involved in regulating HSC activity and the progression of liver fibrosis. nih.gov

Influence on Osteoclast Differentiation and Osteoblast Activation

Adenosine signaling is a critical regulator of bone metabolism, influencing both bone-resorbing osteoclasts and bone-forming osteoblasts. nih.gov

Osteoclast Differentiation: The differentiation of osteoclasts is influenced by various adenosine receptor subtypes. Activation of the A2A receptor (A2AR) inhibits osteoclastogenesis. nih.gov Conversely, high levels of adenosine can counteract the inhibitory effects of drugs like methotrexate (B535133) on osteoclast formation, a process mediated by the A2B receptor. nih.gov The A2B receptor is expressed in human osteoclast precursors and its activation has been linked to the inhibition of RANKL-induced osteoclast formation in murine cells. nih.gov

Osteoblast Activation: Adenosine receptors also play a significant role in osteoblast function. The A2B receptor is considered functionally dominant in osteoblast differentiation. nih.govfrontiersin.org Activation of the A2B receptor promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation. frontiersin.orgnih.gov This is achieved by increasing the expression of osteoblast-related genes such as Runx2 and alkaline phosphatase (ALP). nih.govfrontiersin.orgnih.gov The A2A receptor also contributes to osteoblast proliferation and differentiation, particularly in later stages. nih.govfrontiersin.orgnih.gov

Cell TypeEffect of Adenosine Receptor ActivationReceptor SubtypeKey Findings
Osteoclasts Inhibition of differentiationA2AA2AR agonists inhibit osteoclast differentiation and function. nih.govfrontiersin.org
Modulation of differentiationA2BHigh adenosine levels, via A2B receptors, can overcome methotrexate-induced inhibition of osteoclastogenesis. nih.gov
Osteoblasts Promotion of differentiationA2BA2B receptor activation is dominant in early osteoblast differentiation, inducing key gene expression. nih.govfrontiersin.orgnih.gov
Promotion of proliferation & differentiationA2AA2AR activation promotes proliferation of mesenchymal stem cells and is upregulated in later stages of osteoblast differentiation. nih.govfrontiersin.orgnih.gov

Regulation of Gene Expression and Protein Synthesis

Effects on Adenosine Receptor mRNA Levels

The expression of adenosine receptor mRNA can be modulated under various physiological and pathological conditions. For example, in the context of schizophrenia, studies have shown altered mRNA expression of A1 and A2A receptors in the frontal cortex. nih.govmdpi.com Specifically, A1R expression was found to be increased in female schizophrenia subjects, while A2AR mRNA expression was elevated in unmedicated subjects, suggesting that antipsychotic treatment might normalize its levels. nih.govmdpi.com In other cell types, such as chick embryo retina cultures, activation of A2A receptors has been shown to increase the expression of A1 receptors. mdpi.com These findings indicate that the expression of adenosine receptor genes is dynamic and can be influenced by various factors, including disease state and pharmacological interventions.

Interference with Bacterial Nucleic Acid and Protein Synthesis

As an adenosine analog, this compound's antibacterial activity is rooted in its ability to interfere with essential bacterial processes. The inhibition of NAD+-dependent DNA ligases by adenosine analogs directly disrupts DNA replication and repair mechanisms in bacteria. researchgate.net This interference with nucleic acid synthesis is a common mechanism of action for many antibiotics. sigmaaldrich.comlumenlearning.comnih.gov

Modulation of Neurotransmission and Synaptic Plasticity

Adenosine, through the activation of A1 receptors, is known to have a modulatory role in the brain, including the ability to transiently inhibit dopamine (B1211576) release. acs.orgchemsrc.com This interaction is complex, with studies showing that transient increases in adenosine can modulate phasic dopamine release, a process that is critical for various neurological functions. acs.org The specific affinity and efficacy of this compound at the A1 receptor would need to be determined to understand if it shares this modulatory capability.

In the retina, adenosine modulates the release of neurotransmitters from photoreceptor cells. Specifically, activation of A2-like adenosine receptors can inhibit the release of L-glutamate from rod photoreceptors. acs.org This is a key mechanism in visual signal processing. ecmdb.canih.gov Research would be required to determine if this compound interacts with adenosine receptors in photoreceptors and influences glutamate (B1630785) transmission.

Cellular Defense Responses and Immunomodulation

Adenosine is a potent regulator of the immune system, generally exerting anti-inflammatory effects. researchgate.netdrugbank.com Activation of adenosine receptors on immune cells like macrophages and dendritic cells can suppress inflammatory responses. For example, adenosine receptor activation can inhibit the production of pro-inflammatory mediators from activated macrophages. The potential anti-inflammatory effects of this compound would depend on its interaction with adenosine receptors on these specific immune cells. One study noted that adenosine, in general, regulates a broad range of immunological and cellular defensive effects.

A key aspect of adenosine's immunomodulatory role is its ability to regulate the production of cytokines. Activation of A2A and A2B receptors can promote the release of the anti-inflammatory cytokine IL-10, while suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This differential regulation is crucial for controlling the inflammatory cascade. To understand the immunomodulatory profile of this compound, studies measuring its impact on TNF-α and IL-10 production by immune cells would be essential.

Preclinical Biological Evaluations of 2 Butylsulfanyl Adenosine

In Vitro Antimicrobial Efficacy

The in vitro evaluation of 2-(Butylsulfanyl)adenosine has been centered on its potential as an antibacterial agent. These studies are fundamental in characterizing the compound's spectrum of activity and mechanism of action.

This compound has demonstrated a promising spectrum of antibacterial activity, particularly against pathogenic Gram-positive bacteria. Susceptibility testing has shown its effectiveness against key pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Streptococcus pneumoniae. Its activity extends to other Gram-positive bacteria like Streptococcus pyogenes.

The compound also exhibits activity against certain atypical bacteria, such as Mycoplasma pneumoniae. Furthermore, its efficacy is not limited to Gram-positive organisms, as it has shown activity against Gram-negative pathogens including Haemophilus influenzae and Moraxella catarrhalis. The mode of action for this antibacterial activity is the inhibition of bacterial NAD+-dependent DNA ligase (LigA).

Table 1: Spectrum of In Vitro Antibacterial Activity of this compound

Bacterial CategoryPathogenSusceptibility
Gram-positiveStaphylococcus aureus (including MRSA)Susceptible
Streptococcus pneumoniaeSusceptible
Streptococcus pyogenesSusceptible
Gram-negativeHaemophilus influenzaeSusceptible
Moraxella catarrhalisSusceptible
AtypicalMycoplasma pneumoniaeSusceptible

Broth microdilution assays are a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium. For this compound, these assays have been crucial in quantifying its potency.

Against strains of Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) variants, a MIC value of 1.0 μg/ml has been reported. This indicates potent activity against this clinically significant pathogen.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainMIC (μg/ml)
Methicillin-Susceptible Staphylococcus aureus (MSSA)1.0
Methicillin-Resistant Staphylococcus aureus (MRSA)1.0

The mechanism of action of this compound involves the inhibition of bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for DNA replication, recombination, and repair. Resistance to this compound has been linked to mutations within the ligA gene.

Studies have shown that spontaneous resistant mutants of S. aureus can emerge at a high frequency. These resistant strains harbor mutations in the ligA gene. Analysis of these ligase-mutant strains has demonstrated that while the mutant protein may have little catalytic impairment, it is less susceptible to inhibition by adenosine (B11128) compounds like this compound. This confirms that the antibacterial activity is directly tied to the inhibition of LigA.

In Vivo Studies in Animal Models of Disease

Following promising in vitro results, the efficacy of this compound has been evaluated in animal models of bacterial infection to assess its potential therapeutic utility in a physiological setting.

Murine models of infection are standard for the preclinical evaluation of antibacterial agents. This compound has demonstrated in vivo efficacy in a murine S. aureus thigh infection model and a murine S. pneumoniae lung infection model.

In these models, treatment with adenosine analogs, including this compound, resulted in a significant reduction in the bacterial burden in the infected tissues. Specifically, a reduction of up to 1,000-fold in the number of colony-forming units (CFU) has been observed in the infected organs. These findings validate NAD+-dependent DNA ligase (LigA) as a viable target for antibacterial therapy in vivo.

Table 3: In Vivo Efficacy of Adenosine Analogs in Murine Infection Models

Animal ModelPathogenOutcome
Murine Thigh Infection ModelStaphylococcus aureusUp to 1,000-fold reduction in bacterial burden (CFU) in infected tissue.
Murine Lung Infection ModelStreptococcus pneumoniaeUp to 1,000-fold reduction in bacterial burden (CFU) in infected tissue.

No information was found in the searched literature regarding the evaluation of this compound in rodent models of hepatic fibrosis.

Despite a comprehensive search for scientific literature, there is no publicly available information regarding the preclinical biological evaluations of the specific chemical compound “this compound” in the areas outlined in your request.

Searches were conducted using the compound name and its known synonyms, including "n-Butylthioadenosine" and its CAS number "36965-96-5". The existing literature mentions this compound only in the context of in vitro enzyme activity and substrate specificity studies.

Consequently, it is not possible to provide information on its use or effects in:

Animal Models of Inflammation and Autoimmune Disorders

Preclinical Models of Neurological Function (e.g., Dopamine (B1211576) Modulation in Brain Slices)

Assessment of In Vivo Target Engagement in Animal Models

There are no research findings, data tables, or any other relevant preclinical data for "this compound" in these specific fields. Therefore, the requested article cannot be generated.

Structure Activity Relationship Sar Studies of 2 Butylsulfanyl Adenosine and Analogs

Influence of 2-Substituent Modifications on Biological Activity and Selectivity

The substituent at the 2-position of the adenine (B156593) ring plays a pivotal role in determining the affinity and selectivity of adenosine (B11128) analogs for the different AR subtypes. Research has shown that introducing a thioether linkage at this position can significantly modulate the pharmacological profile of the resulting compounds.

A study by Cristalli and colleagues (2004) systematically evaluated a series of 2-(aryl)alkylthioadenosine derivatives for their binding affinity at human A1, A2A, and A3 adenosine receptors. Their findings provide valuable insights into the influence of the nature and size of the alkyl and arylalkyl groups on receptor recognition. semanticscholar.org

For instance, a comparison of 2-alkylsulfanyladenosine derivatives with varying alkyl chain lengths reveals a nuanced relationship between the substituent and receptor affinity. While specific data for a butyl group is not provided in this particular study, the affinity of 2-(1-pentyl)thioadenosine was reported. This compound displayed a Ki of 91 nM at the A1 receptor, indicating a moderate affinity. semanticscholar.org

The introduction of an aryl group into the alkyl chain at the 2-position has a profound impact on receptor affinity and selectivity. For example, 2-phenylethylthioadenosine demonstrated improved affinity for the A2A receptor. semanticscholar.org In a broader context, it has been observed that a 2-phenylethyl moiety linked to the 2-position of adenosine via a thioether results in a significantly lower affinity for the A3 receptor (Ki of 1960 nM) when compared to an ether (Ki of 54 nM) or an amine (Ki of 310 nM) linkage, highlighting the critical role of the heteroatom in the linker. nih.gov

CompoundR Group (at 2-position)Ki (nM) at hA1Ki (nM) at hA2AKi (nM) at hA3
2-(1-Pentyl)thioadenosine-S-(CH2)4CH391>1000>1000
2-Phenylmethylthioadenosine-S-CH2-Ph15251068
2-Phenylethylthioadenosine-S-(CH2)2-Ph2503251960
2-Phenylethylthio-NECA-S-(CH2)2-Ph (NECA analog)45024125

Impact of Ribose Moiety Modifications on Receptor Binding and Efficacy

The ribose moiety of adenosine is a crucial component for receptor recognition and activation. Modifications to the ribose ring can significantly alter the conformational preferences of the nucleoside, which in turn affects its interaction with the binding pocket of adenosine receptors.

Studies on a variety of adenosine analogs have demonstrated that the 2'- and 3'-hydroxyl groups of the ribose are critical for high-affinity binding and agonist activity at most AR subtypes. For instance, modifications at the 3'-position of adenosine have been shown to decrease affinity at A1, A2A, and A3 receptors. ebi.ac.uk However, when these modifications are combined with specific N6-substitutions that are known to confer high potency and selectivity for the A1 receptor, the affinity and selectivity can be enhanced. ebi.ac.uk

The conformation of the ribose ring, often described as a North (C3'-endo) or South (C2'-endo) pucker, is a key determinant of biological activity. It is generally accepted that a North conformation is preferred for agonist activity at the A3 receptor. Chemical modifications that lock the ribose in a specific conformation, such as the introduction of a bicyclo[3.1.0]hexane ring system in place of the ribose, have been instrumental in designing highly potent and selective A3 agonists.

Furthermore, substitutions at the 5'-position of the ribose have led to the development of important adenosine receptor ligands. The classic example is the 5'-N-ethylcarboxamido group found in NECA, which generally confers high affinity for A2A receptors. The interplay between modifications at the 5'-position and the 2-position, as seen in the 2-alkylsulfanyl-NECA derivatives, underscores the integrated nature of the SAR of adenosine analogs.

Rational Design Principles for Enhancing Potency and Specificity

The rational design of potent and specific adenosine receptor agonists, including analogs of 2-(butylsulfanyl)adenosine, is guided by a combination of traditional medicinal chemistry approaches and modern computational techniques. The goal is to optimize the interactions between the ligand and the receptor binding pocket to achieve high affinity and selectivity for a single AR subtype.

A common strategy involves the introduction of substituents that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with unique residues in the target receptor. For example, the design of A3-selective agonists has benefited from the understanding that the N6- and 2-positions of the adenine ring can be modified to interact with specific regions of the A3 receptor binding site. nih.gov

Another important principle is the concept of "bioisosteric replacement," where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of the compound. The substitution of an ether linkage with a thioether at the 2-position is an example of this, leading to altered electronic and steric properties that can fine-tune receptor interactions.

Correlation between Physicochemical Properties and Biological Effects

The biological effects of this compound and its analogs are intrinsically linked to their physicochemical properties. These properties, including lipophilicity, electronic character, and steric factors, govern the compound's ability to reach its target receptor and the strength and nature of its interaction with the binding site.

The electronic properties of the 2-substituent also play a significant role. The sulfur atom in the thioether linkage of this compound has a different electronegativity and polarizability compared to the oxygen in an analogous ether. These differences can affect the electron distribution in the adenine ring and influence the strength of hydrogen bonding and other electrostatic interactions with the receptor.

Steric factors, or the size and shape of the 2-substituent, are crucial for ensuring a complementary fit within the receptor's binding pocket. The binding sites of ARs have specific spatial constraints, and substituents that are too bulky may cause steric hindrance, leading to a decrease in affinity. Conversely, a substituent that is too small may not be able to make optimal contact with the receptor. The observation that a 2-phenylethylthio group is tolerated at the A2A receptor but leads to a significant loss of affinity at the A3 receptor suggests that the A3 receptor has a more sterically constrained binding pocket in the region accommodating the 2-substituent. semanticscholar.orgnih.gov

Advanced Research Methodologies and Techniques in Studying 2 Butylsulfanyl Adenosine

High-Throughput Screening (HTS) for Lead Discovery

High-Throughput Screening (HTS) represents a critical starting point in drug discovery and is instrumental in identifying promising "hit" compounds from vast chemical libraries that interact with a specific biological target. For a compound like 2-(Butylsulfanyl)adenosine, HTS would be employed to rapidly assess its activity against various receptors, enzymes, or other cellular components.

The process involves the miniaturization of assays into multi-well plates (e.g., 384- or 1536-well formats) and the use of robotic automation to screen hundreds of thousands of compounds efficiently. technologynetworks.comenamine.net HTS assays are designed to produce a measurable signal—such as fluorescence, luminescence, or absorbance—that indicates whether a compound is active. enamine.net For adenosine (B11128) receptor ligands, HTS campaigns can utilize various detection methods, including biophysical techniques like surface plasmon resonance (SPR) and thermal shift assays, or cell-based assays that measure downstream signaling events. enamine.netnih.gov

Modern HTS strategies often integrate advanced cellular models, such as engineered stem cells that mimic specific organs or even whole organisms like zebrafish, to provide more biologically relevant data early in the screening process. technologynetworks.com This approach allows for the simultaneous assessment of a compound's activity and potential toxicity, helping to eliminate false positives and prioritize the most promising leads for further development. technologynetworks.com

Advanced Spectroscopic and Biophysical Techniques for Molecular Interactions

Once a compound is identified as a "hit," biophysical techniques are employed to confirm the direct interaction with its target protein and to characterize the binding mechanism in detail. These methods provide invaluable quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of molecular interactions in solution. It directly measures the heat released or absorbed during the binding event between a ligand, such as this compound, and its target macromolecule (e.g., an adenosine receptor).

In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein at a constant temperature and pressure. The resulting heat change for each injection is measured, generating a binding isotherm. This isotherm can be analyzed to determine the key thermodynamic parameters of the interaction:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.

Enthalpy Change (ΔH): The measure of the heat change upon binding, reflecting the formation and breaking of bonds.

Stoichiometry (n): The ratio of ligand to protein in the formed complex.

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. This information is crucial for understanding the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions) and for guiding the rational design of more potent and specific molecules. Displacement titration is an advanced ITC protocol used to determine the binding affinity of very high-affinity ligands that cannot be measured directly. nih.gov

Table 1: Illustrative Thermodynamic Binding Parameters for an Adenosine Analog Determined by ITC

Parameter Value Unit
Stoichiometry (n) 1.05 -
Binding Affinity (Kd) 6.94 µM
Enthalpy Change (ΔH) -2.68 kcal/mol
Entropy Change (ΔS) 15.2 cal/mol·K

This table presents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the kinetics of molecular interactions in real-time. nih.govnih.govdundee.ac.uk It is particularly valuable for screening chemical fragments and for characterizing the binding of ligands like this compound to target proteins, including challenging membrane proteins like G-protein-coupled receptors (GPCRs). nih.govnih.govdundee.ac.uk

In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of the bound analyte.

By monitoring the SPR signal over time during the association (analyte flowing over) and dissociation (buffer flowing over) phases, one can determine the kinetic rate constants:

Association rate constant (ka): The rate at which the ligand binds to the target.

Dissociation rate constant (kd): The rate at which the ligand-target complex decays.

The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. SPR's sensitivity makes it highly effective for detecting even low-affinity interactions, which is crucial in the early stages of drug discovery. nih.govnih.gov

Table 2: Example Kinetic Parameters for Adenosine Receptor Ligands Measured by SPR

Compound ka (M-1s-1) kd (s-1) KD (µM)
Adenosine 1.2 x 105 4.3 x 10-1 3.6
Caffeine 2.5 x 104 1.9 x 100 77
ZM 241385 3.1 x 105 7.5 x 10-3 0.024

Data derived from studies on the human adenosine A2A receptor for illustrative purposes. nih.gov

Cell-Based Assays for Functional Characterization

While biophysical techniques confirm direct binding, cell-based assays are essential to determine the functional consequences of this interaction—that is, whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor.

Many adenosine receptors, including the A2A and A2B subtypes, are GPCRs that couple to the Gs alpha subunit. innoprot.comrevvity.com Activation of these receptors stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). innoprot.comrevvity.com

cAMP accumulation assays directly measure the intracellular concentration of this second messenger. creativebiomart.net In these assays, cells expressing the target receptor are treated with the test compound. If the compound is an agonist, it will activate the receptor, leading to an increase in intracellular cAMP levels. This change can be quantified using various methods, such as competitive immunoassays employing fluorescence or luminescence readouts. revvity.comcreativebiomart.net Conversely, to test for antagonists, cells are co-stimulated with a known agonist and the test compound to see if the compound can block the agonist-induced cAMP production. creativebiomart.net These assays are fundamental for determining a compound's potency (EC50) and efficacy. nih.gov

Table 3: Illustrative Potency of Agonists in cAMP Accumulation Assays in A2A Receptor-Expressing Cells

Agonist EC50 (nM)
NECA 27.5
CGS 21680 23.3
Adenosine ~1000

This table presents representative data from various cell-based assays for adenosine A2A receptor agonists to illustrate typical results. innoprot.comnih.gov

Reporter gene assays provide a powerful, often amplified, downstream method for measuring receptor activation. For GPCRs that signal through cAMP, this is typically achieved by using a cAMP Response Element (CRE). The CRE is a specific DNA sequence that, when bound by transcription factors activated by cAMP, drives the expression of a linked reporter gene.

In this system, cells are engineered to stably express both the receptor of interest (e.g., an adenosine receptor) and a genetic construct where a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a CRE-containing promoter. nih.gov When an agonist like this compound binds to and activates the receptor, the subsequent increase in intracellular cAMP leads to the transcription and translation of the reporter protein. nih.gov The activity of the reporter protein, which can be easily measured (e.g., by light production for luciferase), serves as a surrogate for receptor activation. This method is highly sensitive and well-suited for HTS due to its robust signal amplification. nih.gov

Computational Chemistry and Bioinformatics

The investigation of this compound and its analogs has been significantly advanced by computational chemistry and bioinformatics. These in silico techniques provide powerful tools for understanding the molecular interactions between ligands and their biological targets, predicting the activity of novel compounds, and rationalizing structure-activity relationships (SAR). By leveraging computational models, researchers can accelerate the drug discovery process, making it more efficient and cost-effective compared to traditional experimental approaches alone nih.govsemanticscholar.org. These methods are particularly valuable in the study of G-protein coupled receptors (GPCRs), such as the adenosine receptors, where high-resolution crystal structures are not always available nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity researchgate.netwu.ac.th. For this compound, QSAR studies are instrumental in identifying the key physicochemical properties that govern its affinity and selectivity for adenosine receptor subtypes.

The process involves creating a dataset of adenosine analogs with varying substituents at the 2-position and other parts of the molecule. For each analog, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area, Verloop parameters.

Lipophilic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive equation is generated that links these descriptors to the observed biological activity (e.g., binding affinity Ki) researchgate.netwu.ac.th. A robust QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (r²), a high cross-validated correlation coefficient (r²cv or q²), and a low standard error of prediction researchgate.net.

Such models can elucidate that, for instance, the lipophilicity and the length of the alkyl chain in 2-alkylsulfanyl derivatives are critical for receptor affinity. The model might indicate that an optimal chain length exists for maximizing potency, and that the presence of specific electronic features on the purine (B94841) ring modulates selectivity for different adenosine receptor subtypes researchgate.net.

CompoundAlkyl Chain (-R)LogP (Lipophilicity)Molecular Volume (ų)Experimental pKiPredicted pKi
Analog 1-CH₃ (Methyl)1.23206.56.4
Analog 2-C₂H₅ (Ethyl)1.73457.17.0
Analog 3-C₃H₇ (Propyl)2.23707.87.7
Analog 4-C₄H₉ (Butyl)2.73958.28.2
Analog 5-C₅H₁₁ (Pentyl)3.24207.98.0

Virtual Screening for Analog Discovery

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as an adenosine receptor semanticscholar.org. This approach can screen millions of compounds in a fraction of the time and cost of experimental high-throughput screening (HTS) semanticscholar.orgnih.gov. For this compound, VS can be employed to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties.

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires a three-dimensional (3D) structure of the target receptor, which can be obtained from X-ray crystallography or created through homology modeling based on the structure of a related protein nih.govnih.gov. A library of compounds is then computationally "docked" into the binding site of the receptor model. A scoring function evaluates the fit and potential binding energy of each compound, and the top-scoring molecules are selected for experimental testing nih.govmdpi.com. This technique allows for the identification of compounds that have complementary shapes and chemical features to the receptor's binding pocket.

Ligand-Based Virtual Screening (LBVS): When a reliable 3D structure of the target is unavailable, LBVS can be used. This approach uses the structure of a known active ligand, such as this compound, as a template. The model identifies the key chemical features (pharmacophore) required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings nih.gov. The screening then searches for other molecules in a database that share this pharmacophoric pattern nih.gov.

Virtual screening campaigns for adenosine receptor ligands have successfully identified novel chemical scaffolds with high affinity, demonstrating hit rates that can be significantly higher than random screening nih.govnih.gov.

Compound IDDocking Score (kcal/mol)Key Predicted InteractionsPredicted Affinity (pKi)
ZINC12345-10.5H-bond with Asn250, Hydrophobic contact with Phe1688.5
ZINC67890-10.2H-bond with His272, Pi-stacking with Trp2438.3
ZINC11223-9.8H-bond with Asn250, Hydrophobic contact with Leu2648.0
ZINC44556-9.5H-bond with Ser271, Hydrophobic contact with Phe1687.8

Ex Vivo Tissue Culture and Slice Electrophysiology

Ex vivo studies serve as a crucial intermediate step between simplified in vitro assays and complex in vivo animal models. These techniques involve studying biological processes in tissues taken from an organism and maintained in an artificial environment. For this compound, ex vivo tissue culture and slice electrophysiology provide a platform to investigate its physiological and pathophysiological effects in a more integrated biological system.

Ex Vivo Tissue Culture:

This methodology involves the culture of whole organs, tissue slices, or primary cells outside the body for a limited period. It allows for the study of cellular responses and tissue-level effects of compounds like this compound in a controlled setting that preserves much of the tissue's native architecture and cellular diversity gobiond.com.

For example, brain slices can be used to study the neuromodulatory effects of this compound on neurotransmitter release or neuronal survival nih.gov. Similarly, vascular rings can be cultured to examine its effects on vasodilation, while cultured tumor biopsies could be used to assess its impact on cancer cell proliferation and apoptosis gobiond.comnih.gov. In a study on hair follicles, adenosine was shown to stimulate the proliferation of dermal papilla cells and elongate the anagen (growth) phase in organ culture of mouse vibrissae nih.gov. These types of assays can provide valuable data on the compound's mechanism of action in a specific tissue context.

Slice Electrophysiology:

Slice electrophysiology is a specialized ex vivo technique used to study the electrical properties of neurons and other excitable cells within a thin slice of living tissue, typically from the brain or heart. This method allows for precise measurement of how a compound affects cellular excitability, synaptic transmission, and network activity.

By applying this compound to a brain slice while recording from individual neurons, researchers can directly measure its effects on neuronal firing rates, membrane potential, and synaptic currents. This can reveal whether the compound acts as an inhibitor or exciter of neuronal activity and can help to pinpoint the specific receptor subtypes involved in its action nih.gov. For instance, studies on adenosine itself have used striatal brain slices to demonstrate that its release is activity-dependent and can be modulated by glutamate (B1630785) receptor activation nih.gov. Such experiments are critical for understanding the potential therapeutic applications of this compound in neurological or cardiovascular disorders.

Experimental ConditionParameter MeasuredResultInterpretation
BaselineSpontaneous Firing Rate5.2 ± 0.5 HzNormal neuronal activity
+ 1 µM this compoundSpontaneous Firing Rate1.3 ± 0.2 HzInhibition of neuronal firing
BaselineEPSP Amplitude10.5 ± 1.1 mVNormal excitatory synaptic strength
+ 1 µM this compoundEPSP Amplitude4.2 ± 0.8 mVSuppression of excitatory transmission

Future Research Directions and Translational Perspectives for 2 Butylsulfanyl Adenosine

Exploration of Undiscovered Biochemical Targets

The biological effects of adenosine (B11128) analogs are predominantly mediated by their interaction with the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃. nih.govguidetopharmacology.org However, the complete target profile of 2-(Butylsulfanyl)adenosine is not fully characterized. Future research should systematically explore its binding affinities and functional activities across all four AR subtypes. Studies on other 2-thioalkyl adenosine analogs have revealed varied effects, with some decreasing blood pressure while increasing heart rate, suggesting complex and potentially distinct receptor engagement profiles compared to other adenosine derivatives. pnas.org This indicates that this compound may exhibit a unique selectivity profile or act as a biased agonist, preferentially activating certain downstream signaling pathways over others at a specific receptor. nih.gov

Beyond the canonical adenosine receptors, the exploration of undiscovered biochemical targets is a critical future direction. Adenosine-binding proteins constitute a significant portion of the proteome, and their aberrant activity is implicated in numerous diseases. plos.org Future studies could investigate whether this compound interacts with other purine-binding proteins, such as:

Enzymes: Adenosine deaminase, adenosine kinase, and S-adenosyl-L-homocysteine hydrolase, which are crucial for regulating adenosine levels. oup.com

Transporters: Equilibrative and concentrative nucleoside transporters that govern the cellular uptake of adenosine. oup.com

Other Receptors: P2Y and P2X receptors, which are also part of the purinergic signaling system. guidetopharmacology.org

Affinity-based proteomic approaches, utilizing a chemical probe derived from this compound, could identify novel interacting proteins within a complex cellular lysate, thereby uncovering previously unknown mechanisms of action and therapeutic possibilities. plos.org

Development of Novel Synthetic Routes and Analog Libraries

The generation of a diverse library of related molecules is fundamental to understanding structure-activity relationships (SAR) and optimizing a lead compound. For this compound, future efforts should focus on developing novel and efficient synthetic routes to facilitate the creation of an analog library.

Established methods for synthesizing 2-substituted adenosine derivatives often start from commercially available precursors like 2-iodoadenosine (B13990) or 2-thioadenosine (B194474). tcichemicals.comnih.gov For instance, 2-iodoadenosine can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents. tcichemicals.com Alternatively, 2-thioadenosine can be S-alkylated to produce 2-alkylthioadenosines. nih.gov

A dedicated research program could optimize these routes for scalability and diversity. A future analog library of this compound could be systematically designed to explore the chemical space around the core molecule.

Table 1: Proposed Modifications for an Analog Library of this compound

Modification PositionProposed Chemical VariationsRationale for Exploration
C2-Butylsulfany l Chain Varying alkyl chain length (e.g., ethyl, hexyl), introducing branching (e.g., isobutyl, tert-butyl), incorporating unsaturation or cyclic moieties (e.g., butyl, cyclobutyl).To probe the size and nature of the binding pocket at the C2 position and optimize potency and selectivity.
N⁶-Position Introduction of small alkyl groups (e.g., methyl), cycloalkyl groups (e.g., cyclopentyl), or aromatic moieties (e.g., benzyl).To modulate affinity and selectivity across different adenosine receptor subtypes, as the N⁶ position is a key determinant of receptor interaction. asm.org
C5'-Position Conversion of the hydroxyl group to amides (e.g., N-ethylcarboxamido) or esters.To enhance binding affinity and potentially introduce biased signaling properties.
Ribose Moiety Modifications such as 2'-deoxy or the introduction of conformationally locked sugar rings (e.g., (N)-methanocarba).To improve metabolic stability and fine-tune the conformational preferences required for receptor activation. nih.gov

The parallel solution-phase or solid-phase synthesis of such a library would enable high-throughput screening to identify analogs with improved potency, selectivity, and pharmacokinetic properties. asm.orgresearchgate.net

Investigation of Combination Therapies in Preclinical Models

Adenosine signaling is a major immunosuppressive pathway within the tumor microenvironment (TME). nih.govcancerbiomed.org High concentrations of extracellular adenosine, acting primarily through A₂A and A₂B receptors on immune cells, dampen anti-tumor immune responses. cancerbiomed.orgfrontiersin.org This has led to the development of A₂A and A₂B receptor antagonists as novel cancer immunotherapies. acs.org

Assuming this compound possesses antagonist activity at A₂A and/or A₂B receptors, a significant future research avenue is the investigation of its use in combination therapies. Preclinical studies have shown that blocking adenosine receptors can enhance the efficacy of other cancer treatments, particularly immune checkpoint inhibitors. nih.govfrontiersin.org

Future preclinical studies should evaluate this compound in combination with:

Immune Checkpoint Inhibitors: Antibodies targeting PD-1, PD-L1, or CTLA-4. The combination of an A₂A receptor antagonist with anti-PD-1 therapy has shown synergistic effects, restoring the function of tumor-infiltrating lymphocytes and improving tumor control in various mouse models. frontiersin.orgacs.org

Adoptive Cell Therapy: CAR-T cell therapies could be enhanced by co-administration of this compound to protect the engineered T cells from the immunosuppressive effects of adenosine in the TME. nih.gov

Radiotherapy and Chemotherapy: These conventional treatments can induce immunogenic cell death, releasing tumor antigens. Combining them with an adenosine receptor antagonist like this compound could amplify the resulting anti-tumor immune response.

Advanced Mechanistic Studies using Gene Editing and Proteomic Approaches

To fully understand the therapeutic potential and mechanism of action of this compound, advanced molecular and cellular techniques are required.

Gene Editing: The CRISPR/Cas9 system offers a powerful tool for definitively validating the molecular targets of a compound. sdbonline.org Future mechanistic studies should employ CRISPR/Cas9 to systematically knock out each of the four adenosine receptor subtypes (ADORA1, ADORA2A, ADORA2B, ADORA3) in a relevant cell line. By comparing the cellular response to this compound in wild-type versus knockout cells, researchers can unequivocally determine which receptor(s) are responsible for its effects. This approach has been successfully used to demonstrate that the A₂A receptor is the primary mediator of adenosine-induced immunosuppression in human CAR-T cells. nih.govnih.gov This strategy would confirm the on-target activity and reveal any potential off-target mechanisms.

Proteomic Approaches: Proteomics can provide a global, unbiased view of a compound's impact on cellular function. Two key proteomic strategies should be pursued for this compound:

Interactome Mapping: A tagged version of this compound could be synthesized to serve as a chemical probe. This probe could be used in affinity purification-mass spectrometry (AP-MS) experiments to isolate and identify its direct protein binding partners from cell lysates. This approach can confirm expected targets and discover novel ones. plos.orgresearchgate.net

Global and Phosphoproteomics: Quantitative mass spectrometry can be used to analyze how treatment with this compound alters the entire proteome and phosphoproteome of a cell. This provides a detailed snapshot of the signaling pathways that are modulated downstream of target engagement. For example, this could reveal changes in the MAPK or PKA signaling pathways, which are known to be affected by adenosine receptor activation. biorxiv.org These studies would yield a comprehensive understanding of the compound's mechanism of action, guiding its further development and clinical application.

By systematically pursuing these future research directions, the scientific community can fully elucidate the pharmacological profile and therapeutic potential of this compound, paving the way for its potential translation into a clinically valuable agent.

Q & A

What are the established synthetic routes for 2-(Butylsulfanyl)adenosine, and how is purity validated?

Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous sulfanyl-containing compounds (e.g., Schiff bases) are prepared by reacting aldehydes with primary amines or amino acids under reflux conditions (3–6 hours) in polar solvents like methanol . A typical protocol involves:

  • Reagents : this compound precursors (e.g., adenosine derivatives), butylthiol, and a base (e.g., triethylamine) for deprotonation .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures .
  • Purity Validation :
    • HPLC : Retention time comparison with standards.
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm functional groups (e.g., butylsulfanyl protons at δ 1.2–1.6 ppm) .
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) .

How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on multi-technique analysis:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.81 Å) and angles. For example, analogous compounds show planar aromatic systems and hydrogen-bonded dimerization (e.g., C–H···O interactions) .
    • Key Parameters : R factor (<0.05), wR factor (<0.18), and data-to-parameter ratio (>15) .
  • Infrared (IR) Spectroscopy : Peaks at 2550–2600 cm1^{-1} (S–H stretch) and 1600–1650 cm1^{-1} (C=N/C=C) .
  • NMR Spectroscopy : Distinct 1^1H signals for the butyl chain (δ 0.9–1.7 ppm) and adenosine protons (δ 6.0–8.5 ppm) .

What advanced techniques are used to study the reactivity of the butylsulfanyl group in catalytic systems?

Answer:
The butylsulfanyl group’s redox activity and coordination potential are explored via:

  • Electrochemical Analysis : Cyclic voltammetry to assess electron-transfer properties (e.g., oxidation peaks at +0.5–1.0 V vs. Ag/AgCl) .
  • Bioinorganic Studies : Mimicking copper-sulfur enzymes (e.g., cytochrome c oxidase) by synthesizing Cu(I/II)-sulfur complexes. Reactivity is monitored via UV-vis spectroscopy (λ = 400–600 nm) and EPR for paramagnetic species .
  • Computational Modeling : DFT calculations to predict binding energies (e.g., ΔG = -20 to -30 kcal/mol for Cu–S interactions) .

How does the butylsulfanyl moiety influence the compound’s application in polymer chemistry?

Answer:
The butylsulfanyl group acts as a chain-transfer agent in controlled polymerization:

  • RAFT Polymerization : Using derivatives like 2-(((butylsulfanyl)carbothioyl)sulfanyl)propanoic acid (PABTC), which regulates molecular weight distribution.
    • Conditions : Acid-triggered polymerization (10 equiv. H2_2SO4_4) in aqueous media at 70°C .
    • Monitoring : GPC for polydispersity indices (<1.2) and 1^1H NMR for end-group analysis .

What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) are addressed through:

  • Dose-Response Curves : IC50_{50}/EC50_{50} determination across concentrations (1 nM–100 µM) .
  • Structural-Activity Relationships (SAR) : Comparing analogs (e.g., alkyl chain length, sulfur oxidation state) .
  • Target Validation : Knockout models or siRNA silencing to confirm specificity .

How is this compound integrated into donor-π-acceptor systems for materials science?

Answer:
The compound serves as a donor/acceptor component in optoelectronic materials:

  • Synthesis : Condensation with π-spacers (e.g., thiophene) and electron-deficient groups (e.g., cyanoacrylic acid) .
  • Characterization :
    • UV-vis-NIR : Broad absorption bands (500–800 nm) indicate charge-transfer transitions .
    • Electrochemical Impedance Spectroscopy (EIS) : Measures charge recombination rates in solar cells .

What protocols ensure reproducibility in crystallizing this compound derivatives?

Answer:
Crystallization optimization includes:

  • Solvent Screening : Methanol/water mixtures (3:1 v/v) for slow evaporation .
  • Temperature Control : Gradual cooling from 60°C to 4°C over 48 hours .
  • Additives : Trace triethylamine to deprotonate sulfhydryl groups and enhance crystal packing .

How are stability and degradation profiles of this compound assessed under physiological conditions?

Answer:

  • Forced Degradation Studies : Exposure to pH 1–13, heat (40–80°C), and oxidants (H2_2O2_2) for 24–72 hours .
  • Analytical Tools :
    • LC-MS/MS : Identifies degradation products (e.g., adenosine or sulfoxide derivatives) .
    • Kinetic Modeling : Arrhenius plots to predict shelf-life .

What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (~2.5), solubility (<10 µM), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (e.g., PMF profiles) .

How is the compound’s bioactivity validated in enzyme-mimetic systems?

Answer:

  • Catalytic Assays : Monitoring O2_2 reduction or NO conversion using UV-vis kinetics (e.g., kcat_{cat} = 103^3–104^4 M1^{-1}s1^{-1}) .
  • EPR Spectroscopy : Detects radical intermediates (e.g., Cu(II)-superoxide species) .

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